Boc-NH-PEG28-CH2CH2COOH
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Overview
Description
Boc-NH-PEG28-CH2CH2COOH is a polyethylene glycol (PEG)-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a Boc-protected amine group and a carboxyl group, making it a versatile reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG28-CH2CH2COOH typically involves the reaction of a PEG chain with a Boc-protected amine and a carboxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through column chromatography and crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG28-CH2CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxyl group can react with amines to form amide bonds, commonly used in peptide synthesis.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include amide-linked compounds, which are essential in the synthesis of peptides and other biologically active molecules .
Scientific Research Applications
Boc-NH-PEG28-CH2CH2COOH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-NH-PEG28-CH2CH2COOH involves its role as a linker in PROTACs. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . This targeted degradation mechanism is crucial for regulating protein levels within cells and has significant therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG8-CH2CH2COOH: A shorter PEG chain variant used in similar applications.
Fmoc-NH-PEG2-CH2COOH: Contains an Fmoc-protected amine and is used for different conjugation strategies.
Uniqueness
Boc-NH-PEG28-CH2CH2COOH is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
Properties
Molecular Formula |
C64H127NO32 |
---|---|
Molecular Weight |
1422.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C64H127NO32/c1-64(2,3)97-63(68)65-5-7-70-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-59-96-61-60-95-58-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-8-69-6-4-62(66)67/h4-61H2,1-3H3,(H,65,68)(H,66,67) |
InChI Key |
LMBQMFJIVMPTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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